
ethyl 4-(2-((5-((2-chloro-6-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ethyl 4-(2-((5-((2-chloro-6-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic molecule that likely contains a benzene ring, a triazole moiety, and a benzoate ester group. The presence of a 2-chloro-6-fluorobenzamido group suggests the molecule has potential for bioactivity, given the common use of halogenated aromatics in pharmaceuticals. The triazole ring is a five-membered heterocyclic compound, which often features in drug design due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, a related compound, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, was synthesized through a condensation reaction followed by a reduction process . This suggests that a similar approach could be employed for the synthesis of the compound , possibly involving the condensation of an appropriate benzamido precursor with a sulfur-containing ester, followed by further functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical calculations . These studies can provide insights into the stability of the molecule, charge delocalization, and potential reactive sites. For the compound , similar analyses would likely reveal the electronic distribution across the molecule, particularly around the sulfur atoms and the triazole ring, which could be important for its reactivity and potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of such a compound would be influenced by the presence of the triazole ring and the ester group. The triazole is known for its participation in click chemistry, particularly the azide-alkyne cycloaddition reaction. The ester group could be involved in hydrolysis reactions under both acidic and basic conditions. The presence of the halogenated benzamido group could also make the compound amenable to nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high melting point and low solubility in water. The compound's spectroscopic properties, such as IR and Raman spectra, would be characteristic of its functional groups. Theoretical calculations could predict properties like molecular electrostatic potential and nonlinear optical properties, which have been performed for related compounds . These properties are crucial for understanding the interaction of the compound with biological targets and its potential applications in materials science.
Aplicaciones Científicas De Investigación
Chemistry of sym-Tetrazine
- Synthesis and Characterization : Ethyl benzoate thiocarbohydrazone, related to the compound , was synthesized and characterized, showing significant potential in the field of heterocyclic compound research. This research lays the foundation for understanding similar compounds like ethyl 4-(2-((5-((2-chloro-6-fluorobenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate (Postovskii et al., 1977).
Synthesis and Biological Activities of Derivatives
- Antiproliferatory and Differentiation Inducing Properties : Derivatives of similar compounds have been synthesized and evaluated for their ability to induce differentiation and proliferation of various cell lines. This research is crucial for understanding the potential biomedical applications of this compound in cancer research and treatment (郭瓊文, 2006).
π-hole Tetrel Bonding Interactions
- Molecular Interactions and Synthesis : Research on triazole derivatives, closely related to the compound of interest, demonstrated the importance of π-hole tetrel bonding interactions. This study provides insights into the molecular interactions and potential applications in material science and drug design (Ahmed et al., 2020).
Synthesis and Characterization of Antimicrobial Agents
- Antibacterial and Antifungal Properties : Studies on similar compounds have revealed their potential as antimicrobial agents. This could imply that this compound might have applications in developing new antibacterial and antifungal drugs (Desai et al., 2007).
Glycine Derivatives in Antitumor Research
- In Vitro Antitumor Activity : The synthesis of compounds similar to this compound and their evaluation in in vitro antitumor activity tests provides a basis for potential cancer therapy research (Yun-jun, 2011).
Propiedades
IUPAC Name |
ethyl 4-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN5O4S/c1-2-38-26(37)17-11-13-18(14-12-17)31-23(35)16-39-27-33-32-22(34(27)19-7-4-3-5-8-19)15-30-25(36)24-20(28)9-6-10-21(24)29/h3-14H,2,15-16H2,1H3,(H,30,36)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEKOLOXIBQBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)
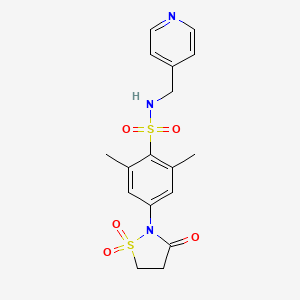
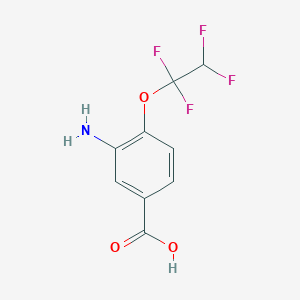
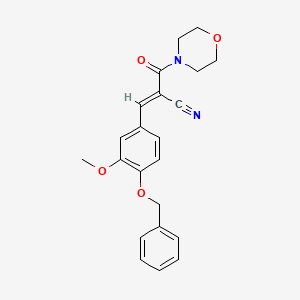
![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)
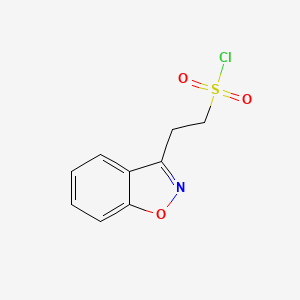
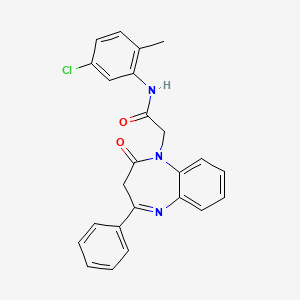
![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B3017667.png)
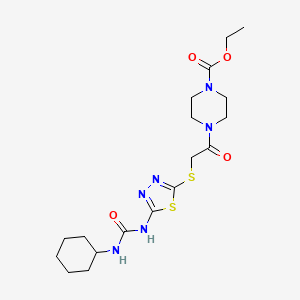
![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)
![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)
![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)